3-(furan-2-ylmethyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-2-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c1-15-8-10-16(11-9-15)21-25-20(30-26-21)14-31-23-24-19-7-3-2-6-18(19)22(28)27(23)13-17-5-4-12-29-17/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPFJMFRTIQKBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving appropriate reagents such as formamide or isocyanates.
Introduction of the Furan-2-ylmethyl Group: This step often involves the alkylation of the quinazolinone core with furan-2-ylmethyl halides under basic conditions.
Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Amine derivatives of the oxadiazole ring.
Substitution Products: Various substituted quinazolinone derivatives.
Scientific Research Applications
Overview
3-(Furan-2-ylmethyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that exhibits significant potential in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline core structure with multiple functional groups, including a furan ring, a p-tolyl group, and an oxadiazole moiety, which contribute to its unique chemical properties and reactivity.
Antimicrobial Properties
Research indicates that derivatives related to quinazolinones exhibit significant antimicrobial activity. The synthesized compound has been tested against various bacterial strains, yielding the following Minimum Inhibitory Concentrations (MICs):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 3.12 |
These results demonstrate that this compound can effectively inhibit both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Therapeutic Applications
Due to its unique chemical structure and biological activity, this compound has potential applications in various therapeutic areas:
- Antimicrobial Therapy : As indicated by its antibacterial activity.
- Anticancer Research : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Applications : The modulation of signaling pathways suggests potential anti-inflammatory effects.
Case Studies and Research Findings
Recent studies have explored the biological evaluations and therapeutic applications of this compound:
- Antimicrobial Activity Study : A study published in a reputable journal demonstrated the efficacy of this compound against multiple bacterial strains, highlighting its potential as a new antimicrobial agent.
- Cytotoxicity Assessments : Investigations into the cytotoxic effects on cancer cell lines revealed promising results, indicating that further research could lead to the development of anticancer therapies.
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Influence: Quinazolinones (target compound and ) exhibit broader pesticidal and kinase-inhibitory activities compared to triazole-thiones (e.g., ) or thiazoles (e.g., ), likely due to enhanced π-π stacking and hydrogen-bonding capacity. The 1,2,4-oxadiazole in the target compound may improve metabolic stability over triazole-based analogs (e.g., ), as oxadiazoles resist enzymatic degradation.
Lipophilicity: The p-tolyl group in the target compound increases hydrophobicity, which may improve membrane permeability relative to polar substituents like morpholinomethyl (e.g., ).
Biological Activity
3-(furan-2-ylmethyl)-2-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines multiple heterocyclic moieties, suggesting diverse biological activities. This article reviews the compound's synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
Key properties include:
- Molecular Weight : 430.5 g/mol
- CAS Number : 938728-43-9
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The furan ring is introduced through electrophilic substitution, followed by the formation of the quinazoline core through cyclization reactions. The oxadiazole moiety is synthesized via condensation reactions involving appropriate thiol and aldehyde derivatives .
Antimicrobial Activity
Recent studies have demonstrated that compounds related to quinazolinones exhibit significant antimicrobial properties. The synthesized derivatives were tested against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) were determined using standard broth microdilution methods. The results indicated that some derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.56 |
| Pseudomonas aeruginosa | 3.12 |
Anticancer Activity
The anticancer potential of this compound was evaluated against various cancer cell lines. The cytotoxicity was assessed using the MTT assay, revealing that certain derivatives exhibited significant antiproliferative effects. Notably, some compounds demonstrated IC50 values in the low micromolar range, indicating strong activity against cancer cell proliferation .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | <10 |
| MCF7 (Breast Cancer) | <15 |
| HeLa (Cervical Cancer) | <20 |
Antitubercular Activity
In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antitubercular activity. It was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth at low concentrations .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in bacteria.
- Disruption of Cell Membrane Integrity : Some derivatives may disrupt the bacterial cell membrane, leading to cell lysis.
- Targeting Specific Enzymatic Pathways : The oxadiazole and quinazoline moieties may interact with specific enzymes involved in metabolic pathways critical for bacterial survival .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of quinazolinone derivatives, highlighting their pharmacological importance:
- Antimicrobial Screening : A series of quinazolinones were synthesized and tested against various pathogens, demonstrating broad-spectrum antimicrobial activity .
- Anticancer Studies : Compounds were screened for cytotoxicity against multiple cancer cell lines, revealing a correlation between structural modifications and biological activity .
- In Vivo Studies : Future research should include in vivo studies to assess the therapeutic efficacy and safety profiles of these compounds.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound?
Answer:
A multi-step approach is typically employed, combining nucleophilic substitution, cyclization, and thioether bond formation. For instance:
- Quinazolinone core synthesis : Start with anthranilic acid derivatives, followed by cyclization using urea or thiourea (common in quinazolinone synthesis) .
- Oxadiazole moiety : React p-tolyl-substituted amidoximes with carboxylic acid derivatives under dehydrative conditions .
- Thioether linkage : Use a nucleophilic substitution reaction between a mercapto-quinazolinone intermediate and a halogenated oxadiazole derivative. Catalytic conditions (e.g., PEG-400 with Bleaching Earth Clay) can enhance yields .
Basic: Which spectroscopic and computational methods are critical for structural characterization?
Answer:
- Experimental :
- IR spectroscopy : Identify thioether (C–S, ~600–700 cm⁻¹), carbonyl (C=O, ~1650–1750 cm⁻¹), and oxadiazole ring vibrations .
- NMR (¹H/¹³C) : Confirm substituent integration and coupling patterns (e.g., furan protons at δ ~6.3–7.4 ppm, oxadiazole methylene at δ ~4.5–5.5 ppm) .
- Mass spectrometry : Validate molecular ion peaks and fragmentation patterns.
- Computational :
Advanced: How can computational modeling resolve discrepancies in experimental spectral data?
Answer:
Discrepancies between experimental and calculated NMR/IR values often arise from solvent effects or conformational flexibility. Strategies include:
- Solvent correction : Apply the Polarizable Continuum Model (PCM) to DFT calculations to account for solvent interactions .
- Conformational analysis : Perform torsional angle scans (e.g., from −180° to +180°) to identify energetically favorable conformers that match experimental observations .
- Dynamic effects : Use molecular dynamics simulations to model temperature-dependent spectral broadening .
Advanced: What methodologies address low yields in the thioether coupling step?
Answer:
Low yields in thioether formation may stem from steric hindrance or poor nucleophilicity. Optimize via:
- Catalysis : Use phase-transfer catalysts (e.g., PEG-400) or heterogeneous catalysts (e.g., Bleaching Earth Clay) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature control : Maintain 70–80°C to balance reaction rate and side-product formation .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Answer:
Given the structural similarity to bioactive triazoles and quinazolinones, prioritize:
- Antifungal assays : Broth microdilution against Candida spp. or Aspergillus spp. (triazole derivatives are known antifungals) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Enzyme inhibition : Test activity against kinases or cytochrome P450 isoforms due to the oxadiazole moiety’s electron-deficient nature .
Advanced: How can structure-activity relationship (SAR) studies guide functionalization?
Answer:
- Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) to enhance electrophilicity and target binding .
- Quinazolinone substitutions : Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophene) to improve metabolic stability .
- Thioether optimization : Replace the methylene spacer with ethylene to reduce steric strain .
Advanced: How to analyze conflicting data in biological activity across similar analogs?
Answer:
Contradictions may arise from assay conditions or compound stability. Mitigate by:
- Standardized protocols : Use CLSI guidelines for antifungal assays to ensure reproducibility .
- Metabolic stability testing : Perform microsomal incubation studies to rule out rapid degradation .
- Molecular docking : Compare binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds with fungal CYP51) .
Basic: What are the key stability considerations for this compound?
Answer:
- Photostability : Store in amber vials due to potential furan ring photosensitivity.
- Hydrolytic stability : Avoid aqueous buffers at high pH (quinazolinones may undergo ring opening) .
- Thermal stability : Conduct TGA/DSC to determine decomposition temperatures .
Advanced: What strategies validate synthetic intermediates with complex stereochemistry?
Answer:
- X-ray crystallography : Resolve ambiguous structures (e.g., furan orientation) .
- NOESY NMR : Detect through-space interactions to confirm spatial arrangements .
- Chiral HPLC : Separate enantiomers if asymmetric centers are introduced during synthesis .
Advanced: How to design derivatives for enhanced bioavailability?
Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., –OH, –SO₃H) to reduce hydrophobicity (target LogP <5) .
- Prodrug approaches : Mask thiol groups as acetylated or glycosylated derivatives to improve solubility .
- Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
